molecular formula C10H8N2O4 B2916882 3-Methyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-73-5

3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2916882
CAS No.: 446830-73-5
M. Wt: 220.184
InChI Key: BUWLROXHVDVDKY-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and a carboxylic acid group at the second position of the indole ring.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to play a significant role in cell biology . They can interact with their targets, leading to changes in cellular functions .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-methylindole followed by carboxylation. The nitration process involves treating 3-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 3-methyl-5-nitroindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acid catalysts.

    Oxidation: Potassium permanganate.

Major Products:

Scientific Research Applications

3-Methyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the combination of functional groups that confer distinct chemical reactivity and potential biological activities. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the carboxylic acid group allows for further chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-methyl-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-7-4-6(12(15)16)2-3-8(7)11-9(5)10(13)14/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWLROXHVDVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-73-5
Record name 3-methyl-5-nitro-1H-indole-2-carboxylic acid
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